molecular formula C19H19KN2O3S B584609 Pioglitazone (potassium salt) CAS No. 1266523-09-4

Pioglitazone (potassium salt)

Cat. No. B584609
M. Wt: 394.5
InChI Key: YRUUYXLNBAJFIM-UHFFFAOYSA-M
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Description

Pioglitazone is an orally active and selective PPARγ (peroxisome proliferator-activated receptor) agonist with high affinity binding to the PPARγ ligand-binding domain . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .


Synthesis Analysis

A novel process for the synthesis of pioglitazone and its salts has been described in a patent . The process features high-yielding transformations employing inexpensive reagents and recoverable solvents .


Molecular Structure Analysis

The molecular formula of Pioglitazone is C19H20N2O3S . The average mass is 394.529 Da and the monoisotopic mass is 394.075348 Da .


Chemical Reactions Analysis

An improved process for pioglitazone is described, featuring high-yielding transformations employing inexpensive reagents and recoverable solvents .


Physical And Chemical Properties Analysis

The molecular weight of Pioglitazone is 356.44 g/mol . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Pioglitazone has shown potential in cardiac health, specifically in reducing cardiocyte apoptosis and mitochondrial ultrastructure injury in ischemic/reperfused hearts of rats. This effect might be linked to the opening of mitochondrial ATP-sensitive potassium channels (Li et al., 2008).

  • In the context of renal function and hormonal responses, pioglitazone has been observed to increase diurnal proximal sodium retention in diabetic and hypertensive individuals, potentially leading to fluid retention and increased incidence of congestive heart failure (Zanchi et al., 2010).

  • Pioglitazone is found to stimulate potassium channels in hippocampal neurons, which might explain its pharmacological actions in these neurons (Chen et al., 2018).

  • It induces dilation in isolated porcine retinal arterioles, mediated by nitric oxide release and Kv channel activation, offering insights into treatments for diabetic retinopathy (Omae et al., 2011).

  • Pioglitazone has been demonstrated to ameliorate left ventricular hypertrophy, fibrosis, and diastolic dysfunction in rats, potentially through activation of AMP-activated protein kinase signaling in the heart (Matsuura et al., 2015).

  • The drug also influences lipid metabolism in humans. It increased the expression of genes related to glycerol-3-phosphate synthesis in subcutaneous fat of type 2 diabetic patients (Bogacka et al., 2004).

  • In another study, pioglitazone stimulated mitochondrial biogenesis and expression of genes involved in fatty acid oxidation in human subcutaneous adipose tissue (Bogacka et al., 2005).

  • Pioglitazone has been shown to have a positive impact on lipoproteins, inflammatory markers, and adipokines in nondiabetic patients with metabolic syndrome (Szapary et al., 2006).

  • The drug has been used in the context of cocaine use disorder, where it was found to modify craving intensity and brain white matter integrity in patients (Schmitz et al., 2017).

Safety And Hazards

Pioglitazone is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM) since 1985 . Despite safety concerns about fluid retention, data from clinical trials have not provided conclusive evidence for a benefit or a harm on cardiac function . Future research may focus on the biological mechanisms through which pioglitazone protects the immunometabolic health of adipocytes in the face of increased lipid storage .

properties

IUPAC Name

potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUUYXLNBAJFIM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19KN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pioglitazone (potassium salt)

CAS RN

1266523-09-4
Record name Pioglitazone potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266523094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIOGLITAZONE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1ZX7RX9WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
W Zhao, SG Thacker, JB Hodgin, H Zhang… - The Journal of …, 2009 - journals.aai.org
… Pioglitazone potassium salt (Cayman Chemical) was dissolved in distilled water and added to culture in a volume of 5 μl to obtain final concentrations of 2 or 10 μmol/L. Medium was …
Number of citations: 64 journals.aai.org
K Tureyen, R Kapadia, KK Bowen… - Journal of …, 2007 - Wiley Online Library
… Rosiglitazone potassium salt, pioglitazone potassium salt, 15d-PGJ 2 in a solution in methyl acetate and GW9662 were purchased from Cayman Chemicals (Ann Arbor, MI, USA). The …
Number of citations: 253 onlinelibrary.wiley.com
RB Griggs, RR Donahue, J Morgenweck, PM Grace… - Pain, 2015 - ncbi.nlm.nih.gov
Repeated administration of peroxisome proliferator-activated receptor gamma (PPARγ) agonists reduces neuropathic pain-like behavior and associated changes in glial activation in …
Number of citations: 73 www.ncbi.nlm.nih.gov
J Morgenweck, RB Griggs, RR Donahue, JE Zadina… - …, 2013 - Elsevier
Peroxisome proliferator-activated receptor gamma (PPARγ) is emerging as a new pharmacotherapeutic target for chronic pain. When oral (3–30 mg/kg/day in chow for 7 wk) or twice-…
Number of citations: 89 www.sciencedirect.com
DFS Santos, RR Donahue, DE Laird, MCG Oliveira… - …, 2022 - Elsevier
Pioglitazone, an agonist at peroxisome proliferator-activated receptor gamma, is FDA-approved for the treatment of insulin resistance in type 2 diabetes. Numerous studies in male …
Number of citations: 12 www.sciencedirect.com
W Gu, Y Sun, W Gu, Y Huang, J Bo, L Zhou… - Biomedicine & …, 2020 - Elsevier
… Pioglitazone potassium salt purchased from the Cayman Chemical (Ann Arbor, MI, USA) was dissolved in sterile saline. PPARγ antagonist GW9662 obtained from Cayman Chemical (…
Number of citations: 11 www.sciencedirect.com
J Morgenweck - 2010 - search.proquest.com
… DRUG INJECTION AND EXPERIMENTAL TIMELINES For all experiments, pioglitazone potassium salt (Cayman Chemicals, Europe) or rosiglitazone potassium salt (Cayman Chemicals…
Number of citations: 0 search.proquest.com
RB Griggs - 2015 - uknowledge.uky.edu
Neuropathic pain affects up to 50% of the 29 million diabetic patients in the United States. Neuropathic pain in diabetes manifests as a disease of the peripheral and central nervous …
Number of citations: 3 uknowledge.uky.edu
JCS Mapplebeck - 2018 - search.proquest.com
Microglia-neuronal signalling has been critically implicated in mediating pain hypersensitivity associated with peripheral nerve injury (PNI). PNI causes upregulation of the purinergic …
Number of citations: 3 search.proquest.com
RE Sorge, JCS Mapplebeck, S Rosen, S Beggs… - Nature …, 2015 - nature.com
… Pioglitazone potassium salt (300 μg, it) was purchased from Cedarlane. GW 9662 (2 mg per kg, intraperitoneal (ip)) was obtained from Tocris, and administered 90 min before …
Number of citations: 142 www.nature.com

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